N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNPA belongs to a class of compounds known as oxalamides, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Characterization
N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound that can be synthesized through various chemical reactions involving nitrophenyl and methoxyphenethyl groups. A notable study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence. This method provides a high-yielding and operationally simple process for synthesizing anthranilic acid derivatives and oxalamides, suggesting potential applications in developing N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide and similar compounds (Mamedov et al., 2016).
Photochemical Properties and Applications
Research into photochemical properties and potential applications of compounds similar to N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is ongoing. For example, Deniz et al. (2009) synthesized a series of photochromic [1,3]oxazines to investigate their photochemical properties. These compounds exhibit rapid ring-opening upon excitation, generating zwitterionic forms with potential applications in photo-switchable materials. This research indicates the potential for N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide and related compounds in developing advanced materials with photo-responsive properties (Deniz et al., 2009).
Antimicrobial and Biological Activity
The exploration of the biological activity of N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide-related compounds has led to discoveries in antimicrobial applications. Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes with ligands derived from similar molecular structures and investigated their antimicrobial activities. These compounds demonstrated potential as antimicrobial agents, suggesting that N1-(2-methoxyphenethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide could also be studied for its biological activities and potential applications in combating microbial infections (Chai et al., 2017).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12-7-8-14(21(24)25)11-15(12)20-18(23)17(22)19-10-9-13-5-3-4-6-16(13)26-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWCVFNPYDQVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.